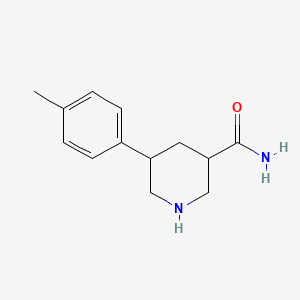

5-(4-Methylphenyl)piperidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5-(4-methylphenyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C13H18N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-5,11-12,15H,6-8H2,1H3,(H2,14,16) |

InChI Key |

AUOMSSOSEDEQLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 4 Methylphenyl Piperidine 3 Carboxamide and Analogues

Strategic Approaches to Piperidine-3-Carboxamide Core Synthesis

The construction of the piperidine-3-carboxamide core is a foundational aspect of the synthesis of the target molecule. Various strategies have been developed, ranging from multi-step sequences that build the molecule piece by piece to more convergent approaches that form the heterocyclic ring and incorporate the carboxamide functionality in a more integrated manner.

Multi-Step Reaction Sequences via Amide Coupling Methodologies

Multi-step syntheses often rely on the robust and well-established amide coupling reactions to introduce the carboxamide group at a late stage. This approach typically begins with a pre-functionalized piperidine (B6355638) ring, such as a piperidine-3-carboxylic acid derivative (nipecotic acid derivative).

The general strategy involves the activation of the carboxylic acid group of a suitable piperidine precursor, followed by reaction with an amine. A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and compatibility with other functional groups.

Common Amide Coupling Reagents:

| Coupling Reagent | Abbreviation | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, forms an insoluble urea (B33335) byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble carbodiimide, facilitates easy workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, but can be hazardous. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, low racemization, often used in peptide synthesis. |

Formation of Piperidine Ring System with Carboxamide Functionality

Alternative strategies focus on constructing the piperidine ring with the carboxamide or a precursor group already in place. These methods can be more atom-economical and may offer better control over stereochemistry.

One such approach is the hydrogenation of substituted pyridine (B92270) precursors. For instance, a suitably substituted nicotinic acid derivative can be reduced to the corresponding piperidine-3-carboxylic acid. The reduction of the pyridine ring can be achieved using various catalytic systems, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under hydrogen pressure. The diastereoselectivity of this reduction can often be influenced by the substituents present on the pyridine ring and the reaction conditions.

Another powerful method for piperidine ring formation is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to the piperidine. By choosing appropriately functionalized dienes and imines, the carboxamide functionality or a precursor can be incorporated into the ring system from the outset.

Functional Group Interconversions and Derivatization Strategies on the Piperidine Ring

Once the core piperidine-3-carboxamide structure is established, further modifications can be made through functional group interconversions and derivatization. These transformations are essential for creating analogues of the target molecule for structure-activity relationship (SAR) studies.

For example, if the synthesis yields a piperidine-3-carboxylic acid ester, it can be readily converted to the desired primary carboxamide by treatment with ammonia (B1221849) or an ammonia equivalent. Alternatively, reaction with various primary or secondary amines can provide a diverse library of N-substituted carboxamides.

The nitrogen atom of the piperidine ring is another key site for derivatization. N-alkylation, N-acylation, or N-sulfonylation can be performed to introduce a variety of substituents, which can significantly impact the pharmacological properties of the final compound. The choice of reagent and reaction conditions for these transformations depends on the nature of the desired substituent and the presence of other functional groups in the molecule.

Introduction of Substituted Phenyl Moieties at the 5-Position

A crucial step in the synthesis of 5-(4-Methylphenyl)piperidine-3-carboxamide is the introduction of the 4-methylphenyl group at the 5-position of the piperidine ring. Several synthetic strategies can be employed to achieve this.

One common method is through a Michael addition (conjugate addition) reaction. This involves the addition of a 4-methylphenyl organometallic reagent, such as an organocuprate (Gilman reagent) or an organozinc reagent, to a suitable piperidine-based Michael acceptor. A common precursor for this reaction is an α,β-unsaturated ester, such as ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate. The 1,4-addition of the organometallic reagent to this substrate would introduce the aryl group at the 5-position.

Potential Michael Acceptors and Organometallic Reagents:

| Michael Acceptor | Organometallic Reagent |

| Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | (4-CH₃C₆H₄)₂CuLi |

| N-Boc-5,6-dihydropyridin-2-one | (4-CH₃C₆H₄)MgBr with Cu(I) catalyst |

Another powerful technique for forming carbon-carbon bonds is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. In this context, a piperidine precursor bearing a leaving group (e.g., bromide or triflate) at the 5-position could be coupled with 4-methylphenylboronic acid to introduce the desired aryl moiety.

Stereochemical Considerations in Synthetic Route Design

The target molecule, this compound, possesses two stereocenters at the C3 and C5 positions of the piperidine ring. Therefore, controlling the relative and absolute stereochemistry is a critical aspect of the synthetic design. The final product can exist as four possible stereoisomers (two pairs of enantiomers: (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R)).

Diastereoselective Synthesis:

The relative stereochemistry (cis or trans) between the substituents at the 3 and 5 positions can often be controlled during the synthesis. For example, in the hydrogenation of a 5-aryl-nicotinic acid derivative, the stereochemical outcome can be influenced by the catalyst and reaction conditions, often favoring the formation of the cis isomer due to steric hindrance.

Alternatively, if the 4-methylphenyl group is introduced via a Michael addition, the stereochemistry of the addition can be controlled by the choice of reagents and reaction conditions. The incoming nucleophile will typically approach from the less sterically hindered face of the Michael acceptor, leading to a preferential formation of one diastereomer. Subsequent functional group manipulations, such as the reduction of a ketone or the conversion of an ester to a carboxamide, must also be considered for their potential to influence the final stereochemical outcome.

Enantioselective Synthesis:

To obtain a single enantiomer of the target compound, an asymmetric synthesis is required. This can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. For example, a chiral auxiliary attached to the nitrogen of the piperidine ring or to the carboxamide functionality can influence the stereoselectivity of the introduction of the 4-methylphenyl group or the formation of the second stereocenter. After the desired stereochemistry is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For instance, a chiral ligand in a transition metal-catalyzed reaction, such as an asymmetric hydrogenation or an asymmetric Michael addition, can create a chiral environment that favors the formation of a specific stereoisomer.

Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Computational Chemistry and in Silico Modeling for 5 4 Methylphenyl Piperidine 3 Carboxamide Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method is instrumental in elucidating the binding mode and affinity of potential drug candidates, such as 5-(4-Methylphenyl)piperidine-3-carboxamide, and its derivatives.

In studies involving similar piperidine-3-carboxamide scaffolds, molecular docking has been successfully employed to predict interactions with various therapeutic targets. For instance, derivatives have been docked into the active site of enzymes like Cathepsin K, a target for osteoporosis, and Anaplastic Lymphoma Kinase (ALK), a target in cancer therapy. dntb.gov.uamdpi.com These simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the ligand to the receptor's active site.

The general process for such a simulation involves:

Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor, and various conformations are sampled. researchgate.net

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify crucial amino acid interactions.

For this compound, docking studies would likely show the carboxamide group acting as a hydrogen bond donor and/or acceptor, while the 4-methylphenyl and piperidine (B6355638) rings engage in hydrophobic and van der Waals interactions within the target's binding pocket. The precise nature of these interactions, however, is dependent on the specific topology and amino acid composition of the target protein's active site.

Table 1: Illustrative Data from Molecular Docking of Piperidine-3-Carboxamide Derivatives

| Target Protein | Ligand Class | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |

| Cathepsin K | Piperidine-3-carboxamide | Cys25, Gly66, Asn160 | -8.5 kcal/mol |

| ALK | Piperidine carboxamide | Met1199, Leu1122, Gly1269 | -9.2 kcal/mol |

Note: The data in this table is illustrative and based on studies of derivatives, not the specific title compound.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits.

A study focusing on N-arylpiperidine-3-carboxamide derivatives as inducers of senescence in melanoma cells led to the development of a six-point pharmacophore hypothesis. nih.gov This model, generated using the Phase program, was crucial for explaining the structure-activity relationships (SAR) within the series. nih.gov The key features identified were:

One hydrogen-bond acceptor (A)

One hydrophobic group (H)

One positively ionizable group (P)

Three aromatic rings (R)

In this model, the carbonyl group of the 3-carboxamide moiety typically corresponds to the hydrogen-bond acceptor feature. The piperidine nitrogen can be represented by both the hydrophobic and positively ionizable features, while the aromatic rings of the scaffold align with the corresponding 'R' features. nih.gov

Table 2: Pharmacophoric Features for N-Arylpiperidine-3-carboxamide Derivatives

| Pharmacophoric Feature | Corresponding Chemical Moiety |

| Hydrogen-Bond Acceptor (A) | Carbonyl oxygen of the carboxamide |

| Hydrophobic Group (H) | Piperidine ring nitrogen |

| Positively Ionizable (P) | Piperidine ring nitrogen |

| Aromatic Ring (R1) | Phenyl group at position 5 |

| Aromatic Ring (R2) | Aryl group on the carboxamide nitrogen |

| Aromatic Ring (R3) | Additional substituent rings |

Source: Adapted from research on N-arylpiperidine-3-carboxamide derivatives as senescence inducers. nih.gov

This validated pharmacophore model serves as a template for virtual screening. By searching databases of chemical compounds, researchers can identify novel molecules that match the spatial arrangement of these essential features, prioritizing them for synthesis and biological evaluation. This approach significantly streamlines the discovery of new active compounds within the same chemical class as this compound.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.org The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi).

For a novel compound like this compound, a PASS analysis can provide initial hypotheses about its pharmacological profile, potential mechanisms of action, and even possible toxicities. nih.gov Activities with a high Pa value (typically >0.5 or >0.7) are considered more likely and can guide the design of subsequent experimental testing. clinmedkaz.org

While a specific PASS analysis for this compound is not publicly available, studies on other piperidine derivatives have demonstrated the utility of this approach. clinmedkaz.org For example, PASS has been used to predict activities such as enzyme inhibition, receptor antagonism, and effects on neurotransmitter uptake for various piperidine-containing molecules. clinmedkaz.org

Table 3: Example of Potential Activities Predicted by PASS for Piperidine Derivatives

| Predicted Biological Activity | Pa (Probability to be Active) |

| Kinase Inhibitor | 0.785 |

| GPCR Ligand | 0.712 |

| Ion Channel Modulator | 0.654 |

| Anti-inflammatory | 0.621 |

| Antineoplastic | 0.598 |

Note: This table presents hypothetical Pa values for illustrative purposes, based on typical PASS predictions for similar heterocyclic compounds.

The PASS tool can be particularly valuable in the early stages of drug discovery for prioritizing compounds and identifying potential new therapeutic applications or off-target effects that warrant further investigation.

Elucidation of Structure Activity Relationships Sar for 5 4 Methylphenyl Piperidine 3 Carboxamide Derivatives

Impact of Substituents on the 4-Methylphenyl Moiety on Biological Activity

The nature and position of substituents on the aryl ring at the C-5 position of the piperidine (B6355638) scaffold play a crucial role in modulating biological activity. Studies on analogous N-arylpiperidine-3-carboxamide derivatives have shown that the electronic properties of these substituents are key determinants of potency.

Research into compounds with antimelanoma activity revealed that the presence of electronegative atoms, such as fluorine or oxygen, on the aryl ring strongly influences the desired senescence-like phenotype. nih.gov For instance, compounds where the aryl group (Ring A) was substituted with fluorine showed significant activity, while those without fluorine at specific positions (C-2 and/or C-3) experienced a significant loss of activity. nih.gov This suggests that hydrogen bond acceptors may be essential for the antiproliferative effects.

In a different series of piperidine-3-carboxamide derivatives investigated as Cathepsin K inhibitors, it was observed that electron-withdrawing groups on a benzyl (B1604629) moiety attached to the carboxamide nitrogen generally conferred higher potency than electron-donating groups. mdpi.com Specifically, a chloro substituent was slightly more active than a bromo substituent, and a 4-chloro substitution was more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com While this substitution is not directly on the 5-phenyl ring, it provides insight into the electronic requirements of the binding pocket.

These findings indicate that modifications to the 4-methylphenyl group, such as introducing electron-withdrawing groups or hydrogen bond acceptors, could be a viable strategy for enhancing the biological efficacy of 5-(4-Methylphenyl)piperidine-3-carboxamide derivatives.

Table 1: Impact of Aryl Ring Substituents on Biological Activity

| Compound Series | Substituent (R¹) | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Antimelanoma N-Arylpiperidine-3-carboxamides | Fluorine, Oxygen | C-2, C-3, C-4 | Presence of electronegative atoms is critical for activity. Loss of fluorine at C-2/C-3 leads to inactivity. | nih.gov |

| Cathepsin K Inhibitors | -Cl | 4-position | More favorable for activity compared to 2- or 3-chloro substitution. | mdpi.com |

| Cathepsin K Inhibitors | -Br | 4-position | Slightly less active than the chloro-substituted analogue. | mdpi.com |

| Cathepsin K Inhibitors | Electron-withdrawing groups | Generally demonstrated higher potency than electron-donating groups. | mdpi.com |

Influence of Piperidine Ring Substitutions on Target Engagement

Studies on piperidine-3-carboxamides as human platelet aggregation inhibitors have demonstrated that substitutions at positions other than C-3 can be detrimental. Specifically, 2-substitution and 3,5-disubstitution on the piperidine ring led to a decline in activity. nih.gov Furthermore, the size of the heterocyclic ring is important; replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) resulted in a gradual decrease in activity. nih.gov

In some contexts, constraining the conformation of the piperidine ring through bridging can be advantageous. For P2Y14R antagonists, a quinuclidine (B89598) analogue (a bridged piperidine) maintained the high affinity of the parent piperidine compound, suggesting that the receptor may prefer a piperidine conformation that deviates from a standard chair state. nih.gov This indicates that conformational rigidity can be beneficial for optimizing receptor binding.

The substituent on the piperidine nitrogen (N-1) also significantly impacts activity. For platelet aggregation inhibitors, optimal activity was achieved when the nitrogen atoms of two piperidine rings were connected by an aralkyl group, creating a specific distance of approximately 7 Å between them. nih.gov

Table 2: Effect of Piperidine Ring Modifications on Biological Activity

| Modification | Description | Impact on Activity | Reference |

|---|---|---|---|

| Ring Size | Replacement of piperidine with pyrrolidine or azetidine. | Gradual decrease in activity with smaller ring size. | nih.gov |

| Ring Substitution | Substitution at C-2 or C-5 position. | Decline in activity observed. | nih.gov |

| N-1 Substitution | Connection of two piperidine nitrogens via an aralkyl linker. | Optimal activity achieved with a specific linker length (~7 Å). | nih.gov |

| Conformational Constraint | Introduction of a bridge to form a quinuclidine core. | Maintained high binding affinity, suggesting a preferred non-chair conformation. | nih.gov |

Role of the Carboxamide Linkage in Ligand-Receptor Interactions

The carboxamide group at the C-3 position of the piperidine ring is an essential pharmacophoric feature for the biological activity of this class of compounds. Its position, orientation, and chemical nature are critical for proper interaction with the target receptor.

SAR studies have unequivocally shown that the placement of the carboxamide at the C-3 position is necessary for activity. The regioisomer with a piperidine-4-carboxamide functionality was found to be completely inactive, highlighting the strict spatial requirement for the carboxamide group. nih.gov This suggests that the C-3 position allows for optimal orientation of the amide's hydrogen bond donors and acceptors to engage with key residues in the receptor's binding pocket.

Furthermore, the integrity of the amide bond is crucial. A "reverse-amide" analogue, where the CO and NH groups were swapped, also proved to be inactive. nih.gov This demonstrates that the specific arrangement of the carbonyl oxygen and the amide proton is vital for establishing productive ligand-receptor interactions, likely through directed hydrogen bonds. The necessity of the amide being directly attached to the ring via its carbonyl carbon has also been noted as preferable for activity. nih.gov Replacing the methylene (B1212753) linker adjacent to the amide with carbonyl or sulfonyl groups was not effective, further emphasizing the specific structural requirements of this linkage region. nih.gov

Stereochemical Determinants of Pharmacological Potency and Selectivity

Stereochemistry is a paramount factor in the pharmacological profile of 5-phenylpiperidine-3-carboxamide (B13273356) derivatives, with different stereoisomers often exhibiting vast differences in potency and selectivity. researchgate.net The three-dimensional arrangement of substituents on the chiral centers of the piperidine ring dictates the molecule's ability to fit within the asymmetric binding site of its biological target.

For a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the chirality at the C-3 position of the piperidine ring had a profound impact. The S-configuration was found to be significantly more potent than the R-configuration. nih.gov In one example, the S-enantiomer displayed an EC₅₀ of 0.27 μM, which was a 15-fold increase in potency over its corresponding R-enantiomer. nih.gov

The relative orientation of substituents at different positions on the piperidine ring (cis vs. trans diastereomers) is also a critical determinant of activity. In the development of novel 2,5-disubstituted piperidine derivatives as dopamine (B1211576) transporter inhibitors, the cis-isomer was found to exhibit the most potent activity and selectivity. nih.gov Similarly, for highly potent opioid analgesics based on a substituted piperidine scaffold, the relative configuration at the C-3 and C-4 atoms was crucial. The (3R, 4S) configuration was found to be highly beneficial for analgesic potency, with one isomer being nearly 13,100 times more potent than morphine, while its corresponding antipode was among the least potent compounds in the series. nih.gov

These findings underscore the importance of controlling stereochemistry during the design and synthesis of this compound analogues to achieve the desired pharmacological effects.

Table 3: Influence of Stereochemistry on Pharmacological Potency

| Compound Series | Stereoisomers Compared | Finding | Reference |

|---|---|---|---|

| Antimelanoma N-Arylpiperidine-3-carboxamides | (S)-enantiomer vs. (R)-enantiomer at C-3 | The S-configuration is approximately 15-fold more potent than the R-configuration. | nih.gov |

| Dopamine Transporter Inhibitors | Cis-isomer vs. Trans-isomer (2,5-disubstituted) | The cis-isomer exhibited the most potent activity and selectivity. | nih.gov |

| Opioid Analgesics | (3R,4S,2'S) vs. other stereoisomers | Specific configurations led to extreme differences in potency, with one isomer being thousands of times more active than morphine and its antipode. | nih.gov |

Molecular Mechanisms of Action of 5 4 Methylphenyl Piperidine 3 Carboxamide and Its Analogues

Characterization of Molecular Interactions with Identified Targets

Research into the precise molecular targets of 5-(4-Methylphenyl)piperidine-3-carboxamide and its analogues is an ongoing area of investigation. As of current research, specific protein targets have not been definitively identified. nih.gov However, structure-activity relationship (SAR) studies have provided valuable insights into the physicochemical properties required for their biological activity, suggesting a level of specificity in their molecular interactions.

A key finding is the importance of the stereochemistry of the piperidine-3-carboxamide scaffold. The S-configuration of these derivatives has been shown to be significantly more potent in inducing a senescence-like phenotype and inhibiting cancer cell proliferation compared to the R-configuration. nih.gov For instance, the S-enantiomer of a lead compound demonstrated a 15-fold increase in activity over its R-enantiomer, indicating that the putative target molecules exhibit a high degree of enantioselectivity. nih.gov

Further SAR studies have highlighted the crucial role of the piperidine (B6355638) ring and the carboxamide linkage. Replacement of the piperidine ring with smaller cyclic structures like pyrrolidine (B122466) or azetidine (B1206935) resulted in a gradual decrease in activity. nih.gov Moreover, alterations to the carboxamide linker, such as creating a reverse-amide analogue, led to inactivity, underscoring the importance of this functional group's orientation for effective interaction with its cellular target(s). nih.gov

While the direct molecular targets are yet to be elucidated, the observed enantioselectivity and strict structural requirements for activity strongly suggest that this compound and its analogues interact with a specific, yet-to-be-identified biological macromolecule.

| Structural Modification | Effect on Activity | Reference |

| Stereochemistry (S- vs. R-configuration) | S-configuration shows significantly higher activity. | nih.gov |

| Piperidine Ring Size | Replacement with smaller rings (pyrrolidine, azetidine) decreases activity. | nih.gov |

| Carboxamide Linker | Alterations such as a reverse-amide result in loss of activity. | nih.gov |

| Regioisomerism | Piperidine-4-carboxamide regioisomer is inactive. | nih.gov |

Intracellular Signaling Pathway Perturbations

The induction of cellular senescence by this compound and its analogues strongly implies the perturbation of key intracellular signaling pathways that regulate cell cycle progression and survival. Cellular senescence is a complex process that results in a state of irreversible cell cycle arrest and is governed by intricate signaling networks. nih.gov

While the direct upstream signaling events initiated by these compounds are not yet fully characterized, the observed senescence-like phenotype points towards the potential involvement of major tumor-suppressive pathways. Generally, the induction of premature senescence in response to cellular stress or chemical agents involves the activation of pathways leading to the upregulation of cell cycle inhibitors.

The primary downstream effect of these compounds is the induction of a senescence-like phenotype, which is a well-established anti-cancer mechanism. nih.gov This suggests that the signaling pathways ultimately affected are those that control the cell cycle machinery. The induction of senescence can lead to a terminal non-proliferative state in cancer cells, which may also prime them for apoptosis. nih.gov The detailed elucidation of the specific signaling cascades perturbed by these piperidine-3-carboxamide derivatives remains a critical area for future research.

Downstream Biological Effects and Cellular Responses

The most prominent downstream biological effect of this compound and its analogues is the induction of a senescence-like phenotype in human melanoma cells. nih.gov This cellular response is characterized by distinct morphological and functional changes.

Morphological Changes: Upon treatment with these compounds, melanoma cells exhibit classic markers of senescence, including:

Enlarged cell size and flattened morphology: Cells become larger and adopt a flattened shape. nih.gov

Increased cytoplasmic granularity: The cytoplasm of treated cells shows an increase in granular content. nih.gov

Enlarged nucleus: A single, large nucleus is often observed in the senescent cells. nih.gov

These morphological changes are dose-dependent and have been observed to be similar to those induced by doxorubicin, a known inducer of senescence. nih.gov

Antiproliferative Activity: A direct consequence of the induction of senescence is a potent antiproliferative effect. By driving cancer cells into a non-dividing state, these compounds effectively halt tumor cell growth. nih.gov The antiproliferative activity, measured by the IC50 value (the concentration at which 50% of cell growth is inhibited), has been shown to be in the nanomolar to low micromolar range for the most active analogues. nih.gov

The table below summarizes the senescence-inducing and antiproliferative activities of a selection of N-arylpiperidine-3-carboxamide derivatives in human melanoma A375 cells.

| Compound | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) | Reference |

| Hit Compound 1 | 1.24 | 0.88 | nih.gov |

| Compound 54 (S-isomer) | 0.04 | 0.03 | nih.gov |

| Compound 19 (R-isomer of Hit 1) | >4.13 | 4.13 | nih.gov |

| Compound 20 (S-isomer of Hit 1) | 0.27 | 0.27 | nih.gov |

Synthesis and Biological Profiling of Novel 5 4 Methylphenyl Piperidine 3 Carboxamide Derivatives

Rational Design of New Analogues Based on SAR Insights

The rational design of novel analogs of 5-(4-methylphenyl)piperidine-3-carboxamide is deeply rooted in the analysis of structure-activity relationships (SAR). This approach allows researchers to make informed decisions on structural modifications to optimize the desired biological activity. Computational ligand-based drug design (LBDD) is a key methodology in this process, helping to elucidate the relationship between a compound's structure and its biological function. nih.gov By understanding which parts of the molecule are essential for its activity, new compounds with potentially improved properties can be designed and synthesized.

A crucial aspect of this design process is the exploration of how different substituents and their positions on the core scaffold influence the compound's efficacy. For instance, in the development of N-arylpiperidine-3-carboxamide analogues, it was discovered that the piperidine-3-carboxamide moiety is a critical component for activity. nih.gov Regioisomers, such as those with a piperidine-4-carboxamide functionality, were found to be inactive, highlighting the importance of the substitution pattern on the piperidine (B6355638) ring. nih.gov

Furthermore, the size of the heterocyclic ring has been shown to be a determining factor. Replacing the piperidine ring with smaller structures like pyrrolidine (B122466) or azetidine (B1206935) led to a gradual decrease in biological activity. nih.gov This suggests that the six-membered piperidine ring provides an optimal scaffold for interacting with the biological target.

SAR exploration also extends to the substituent patterns on the aryl rings of the molecule. For example, in a series of related piperidine analogues, the nature and position of substituents on a phenyl ring were found to play a pivotal role in both binding affinity and selectivity for their target. researchgate.net These insights are instrumental in guiding the design of new analogues with enhanced potency and a more desirable biological profile. The process often involves creating a library of compounds with systematic variations to map out the SAR landscape comprehensively.

Evaluation of Modified Compounds for Enhanced Biological Activity or Selectivity

Following the rational design phase, newly synthesized analogues of this compound undergo rigorous biological evaluation to determine if the modifications have led to enhanced activity or improved selectivity. This evaluation is a critical step in the drug discovery pipeline, providing the data necessary to validate the design hypotheses and advance the most promising compounds.

In the pursuit of enhanced antimelanoma activity, a series of N-arylpiperidine-3-carboxamide analogues were synthesized and evaluated. nih.gov The initial lead compound demonstrated moderate senescence-inducing activity and antiproliferative effects in human melanoma cell lines. nih.gov Through systematic modifications, researchers sought to improve upon these initial findings. For example, the replacement of a thiazole (B1198619) group with other five-membered heterocycles containing nitrogen or sulfur in the α-position resulted in enhanced antimelanoma activities. nih.gov Conversely, the introduction of six-membered aryl groups like phenyl or pyridine (B92270) did not lead to an improvement in activity, underscoring the specific structural requirements for potent biological effects. nih.gov

The biological activity of these modified compounds is often quantified using metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values provide a quantitative measure of a compound's potency, allowing for direct comparison between different analogues. For instance, in a study of piperidine-3-carboxamide derivatives as potential anti-osteoporosis agents, compounds were evaluated for their inhibitory activities against cathepsin K, with the most potent compound exhibiting an IC50 value of 0.08 µM. nih.gov

The selectivity of the modified compounds is another crucial parameter that is assessed. High selectivity is desirable as it minimizes off-target effects and potential toxicity. For example, certain keto amide derivatives of piperidine carboxamides were found to be highly selective inhibitors of µ-calpain, with over 100-fold selectivity against the related cysteine protease cathepsin B. nih.gov This level of selectivity is a key indicator of a promising drug candidate.

The table below summarizes the biological activity of selected modified piperidine-3-carboxamide derivatives from a study focused on antimelanoma activity. nih.gov

| Compound | R Group | Antiproliferative Activity (IC50, µM) | Senescence-Inducing Activity (EC50, µM) |

| 1 | Thiazole | 0.88 | 1.24 |

| 39 | 5-Methylisoxazole | 0.52 | 0.68 |

| 42 | 1-Methyl-1H-imidazole | 0.45 | 0.55 |

| 46 | 5-Methyl-1,3,4-thiadiazole | 0.39 | 0.48 |

| 48 | 1-Methyl-1H-pyrazole | 0.61 | 0.75 |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. nih.govresearchgate.net This approach involves substituting a functional group or a part of the molecular scaffold with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.netnih.gov

The concept of bioisosterism is broad and can range from the exchange of single atoms to the replacement of entire ring systems. For example, classical bioisosteres include the substitution of a methyl group (-CH3) with a chlorine atom (-Cl) or a fluorine atom (-F), as these groups have similar steric bulk. researchgate.net In the broader scaffold, heterocycles are frequently used as bioisosteres for other ring systems to improve properties like solubility and metabolic stability. nih.gov

The exploration of bioisosteric replacements is often guided by computational modeling and a deep understanding of the target's binding site. By identifying key interactions between the lead compound and its target, medicinal chemists can propose rational bioisosteric modifications. For instance, if a specific hydrogen bond is crucial for binding, a bioisosteric replacement that preserves or enhances this interaction will be prioritized.

The successful application of bioisosteric replacement can lead to the discovery of novel compounds with significantly improved therapeutic potential. It is a key tool in the optimization phase of drug discovery, allowing for the systematic refinement of a lead scaffold to achieve the desired biological and pharmacological properties.

Future Research Trajectories for 5 4 Methylphenyl Piperidine 3 Carboxamide

Integration of Omics Technologies for Comprehensive Biological Understanding

A thorough understanding of the biological effects of 5-(4-Methylphenyl)piperidine-3-carboxamide at a systemic level is crucial for its development. Modern "omics" technologies offer a powerful toolkit for achieving a comprehensive biological profile. These high-throughput methods can analyze large datasets of biological molecules, providing insights into the compound's mechanism of action, identifying biomarkers, and uncovering potential off-target effects. nih.gov

Future research should integrate various omics disciplines to elucidate the impact of this compound:

Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns in cells or tissues upon treatment. Techniques like RNA sequencing (RNA-Seq) can reveal which cellular pathways are modulated, helping to pinpoint the compound's primary targets and downstream effects.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify which proteins directly interact with the compound or change in abundance after exposure. This is critical for confirming drug targets and understanding the functional consequences of treatment.

Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. Metabolomic profiling can reveal alterations in metabolic pathways, providing a functional readout of the cellular state in response to the compound and highlighting potential metabolic liabilities or advantages. nih.gov

The integration of these omics datasets, often referred to as multi-omics or systems biology, can provide a holistic view of the compound's activity. nih.gov For instance, identifying a gene that is upregulated (transcriptomics) could be correlated with an increase in the corresponding protein's abundance (proteomics) and a subsequent change in a specific metabolic pathway (metabolomics). This layered approach is essential for building a complete mechanistic picture.

Table 1: Application of Omics Technologies

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Transcriptomics | How does the compound alter gene expression in target cells? | Identification of modulated signaling pathways and potential biomarkers of response. |

| Proteomics | What proteins does the compound directly or indirectly interact with? | Validation of molecular targets and discovery of off-target effects. |

| Metabolomics | How does the compound affect cellular metabolism? | Understanding of the functional impact on cellular energy and biosynthesis. |

Development of Advanced In Vitro and In Vivo Models

To accurately predict the therapeutic potential and biological effects of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and simple animal models. The development of more sophisticated and clinically relevant models is a critical future step.

Advanced In Vitro Models:

3D Cell Cultures and Spheroids: Three-dimensional cell cultures more closely mimic the microenvironment of native tissues, including cell-cell interactions and nutrient gradients. For anti-cancer applications, growing tumor cells as spheroids can provide better insight into drug penetration and efficacy in a tumor-like structure.

Organoids: Patient-derived or cell-line-derived organoids are self-organizing 3D structures that replicate the architecture and function of specific organs. Testing the compound on organoids, such as tumor organoids, can offer a more accurate prediction of patient-specific responses.

High-Content Screening (HCS): Image-based HCS can be used to assess multiple phenotypic changes in cells simultaneously after treatment with the compound. This technology was instrumental in identifying the senescence-inducing properties of related piperidine-3-carboxamide derivatives and can be expanded to screen for other complex cellular responses. nih.govnih.gov

Advanced In Vivo Models:

Xenograft and Patient-Derived Xenograft (PDX) Models: For oncology research, implanting human tumor cells (xenografts) or fragments of a patient's tumor (PDX models) into immunodeficient mice is a standard for evaluating in vivo efficacy. mdpi.com Future studies should employ PDX models relevant to the compound's proposed target, allowing for an assessment of therapeutic effect in a system that retains the heterogeneity of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases (e.g., cancers driven by particular oncogenes) provide a powerful platform for studying drug efficacy in the context of a fully intact immune system and natural disease progression.

The data generated from these advanced models will be crucial for validating the compound's mechanism of action and establishing a strong rationale for any potential clinical development.

Potential for Multi-Targeting Approaches with Related Scaffolds

The concept of developing drugs that can modulate multiple targets simultaneously—a polypharmacology or multi-target approach—is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. nih.gov This strategy can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.gov

The piperidine (B6355638) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds and approved drugs. ontosight.airesearchgate.netnih.gov Its conformational flexibility and synthetic tractability make it an excellent starting point for creating libraries of diverse molecules. whiterose.ac.uk

Future research should focus on leveraging the this compound scaffold to design multi-target agents. This can be achieved through several strategies:

Molecular Hybridization: This involves combining the core piperidine scaffold with other pharmacophores known to interact with different biological targets. For example, researchers have successfully created piperine-carboximidamide hybrids that act as multi-targeted antiproliferative agents. nih.gov A similar approach could be applied here, linking the piperidine-3-carboxamide core to moieties that inhibit other key proteins involved in a disease pathway.

Fragment-Based Drug Discovery (FBDD): The piperidine scaffold can be used as a central 3D fragment to build molecules with novel activities. By systematically exploring the chemical space around the core structure, it is possible to design compounds that fit the binding sites of multiple, distinct protein targets. whiterose.ac.uk

Scaffold Hopping and Diversification: By making subtle modifications to the piperidine ring or its substituents, it may be possible to alter the compound's target profile. This could lead to the discovery of new derivatives that inhibit not only the primary target but also other therapeutically relevant proteins. Studies on related piperidine carboxamides have shown that even small structural changes can significantly impact biological activity, highlighting the potential for this approach. nih.govnih.gov

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylphenyl)piperidine-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be optimized using Design of Experiments (DoE) frameworks. Key factors include:

- Reagent stoichiometry (e.g., molar ratios of precursors).

- Temperature and solvent selection (polar aprotic solvents like DMF or DMSO may enhance yields).

- Catalyst type (e.g., palladium-based catalysts for coupling reactions).

Employ factorial design to minimize experimental trials while maximizing data robustness. For example, a 2³ factorial design evaluates three variables (temperature, catalyst loading, reaction time) at two levels (high/low) to identify significant interactions . Pre-screening via computational reaction path analysis (e.g., quantum chemical calculations) can prioritize viable synthetic routes, reducing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer: Combine multi-spectroscopic and chromatographic methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- X-ray Diffraction (XRD) : Resolve crystal structure and intermolecular interactions.

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates).

For thermal stability, use TGA-DSC to identify decomposition thresholds. Data integration via chemical software (e.g., Gaussian for spectral simulation) enhances accuracy .

Advanced Research Questions

Q. How can computational modeling be integrated into designing this compound derivatives with enhanced bioactivity?

Methodological Answer: Leverage quantum mechanics/molecular mechanics (QM/MM) and molecular docking to:

- Predict binding affinities to target receptors (e.g., enzymes, GPCRs).

- Optimize substituent groups for improved solubility or selectivity.

For example, density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications. Virtual screening of derivative libraries using tools like AutoDock Vina identifies candidates for experimental validation .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

Methodological Answer: Adopt a feedback loop approach:

Re-examine computational assumptions (e.g., solvent effects, transition state approximations).

Validate with kinetic studies (e.g., time-resolved spectroscopy) to detect intermediate species.

Use sensitivity analysis to identify parameters causing discrepancies (e.g., entropy contributions in DFT models).

Cross-validate findings with alternative theoretical frameworks (e.g., semi-empirical methods) .

Q. What experimental design strategies are recommended for optimizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Implement response surface methodology (RSM) to model stability across:

- pH gradients (e.g., 2–12).

- Temperature ranges (e.g., 25°C–80°C).

- Exposure durations (e.g., 24–168 hours).

Analyze degradation products via LC-TOF-MS and correlate with Arrhenius plots to predict shelf-life. Statistical tools like ANOVA identify dominant degradation pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water rinses for hydrophobic compounds.

- Storage : Argon-atmosphere vials at –20°C to prevent oxidation .

Comply with institutional Chemical Hygiene Plans, including mandatory safety training and 100% proficiency in hazard exams .

Q. How can researchers assess the compound’s pharmacological activity using in vitro and in silico models?

Methodological Answer:

- In vitro : Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1 nM–100 µM).

- In silico : Use pharmacophore modeling to map interaction sites, validated by molecular dynamics simulations (e.g., GROMACS).

Cross-reference with structurally analogous compounds (e.g., piperidine-based inhibitors in ) to infer mechanism of action .

Q. What methodologies are effective for studying the compound’s interactions with biological membranes or enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Resolve enzyme-compound complexes at near-atomic resolution.

For membrane permeability, use PAMPA assays or MD simulations of lipid bilayer penetration .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative.

- Catalyst Recycling : Immobilize catalysts on magnetic nanoparticles for easy recovery.

- Waste Minimization : Employ continuous flow reactors to reduce solvent volume by 70% .

Lifecycle assessment (LCA) tools quantify environmental impact reductions .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for batch consistency.

- Membrane Separation : Purify via nanofiltration to remove byproducts without chromatography .

Pilot-scale trials should replicate lab conditions using geometric similarity principles in reactor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.